![molecular formula C19H15ClN4O6S B13826360 2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD03847776 is a chemical compound with unique properties and applications in various scientific fields. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03847776 involves specific reaction conditions and reagents. Detailed synthetic routes are essential for producing this compound with high purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature and pressure].
Step 3: Final purification using [technique] to obtain pure MFCD03847776.
Industrial Production Methods
Industrial production of MFCD03847776 requires scalable and cost-effective methods. Techniques such as [method] and [method] are employed to ensure consistent quality and quantity. Optimization of reaction parameters and purification processes is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
MFCD03847776 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [product].
Reduction: Reduced by [reagent] to yield [product].
Substitution: Substitutes [group] with [group] under [conditions].
Common Reagents and Conditions
Oxidation: [Oxidizing agent] under [conditions].
Reduction: [Reducing agent] at [temperature].
Substitution: [Reagent] in [solvent] at [temperature].
Major Products
The major products formed from these reactions include [product], [product], and [product], each with distinct properties and applications.
Scientific Research Applications
MFCD03847776 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in [specific reactions] and as a catalyst in [process].
Biology: Plays a role in [biological process] and is used in [technique].
Medicine: Investigated for its potential in treating [disease] and as a component in [drug].
Industry: Utilized in [industrial process] and as an additive in [product].
Mechanism of Action
The mechanism of action of MFCD03847776 involves interaction with specific molecular targets and pathways. It exerts its effects by [mechanism], targeting [molecular target] and influencing [pathway]. This mechanism is crucial for its applications in [field].
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD03847776 include [compound], [compound], and [compound]. These compounds share structural similarities but differ in [aspect].
Uniqueness
MFCD03847776 stands out due to its [unique property], making it particularly valuable for [application]. Its distinct [feature] sets it apart from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanism of action of MFCD03847776, researchers can harness its potential for various scientific and industrial purposes.
Properties
Molecular Formula |
C19H15ClN4O6S |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C19H15ClN4O6S/c20-14-4-2-1-3-11(14)10-30-15-6-5-13(24(28)29)7-12(15)9-21-23-19-22-18(27)16(31-19)8-17(25)26/h1-7,9,16H,8,10H2,(H,25,26)(H,22,23,27)/b21-9+ |
InChI Key |
OXHAYXGMEREAEC-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/N=C/3\NC(=O)C(S3)CC(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=NN=C3NC(=O)C(S3)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
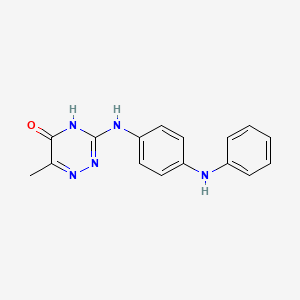

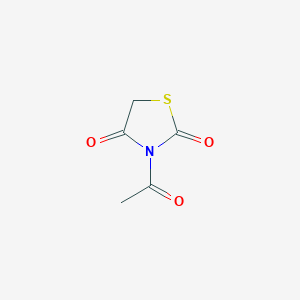
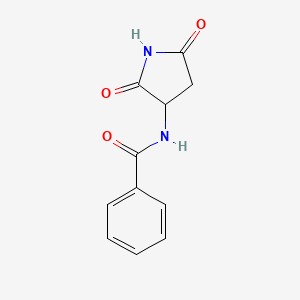
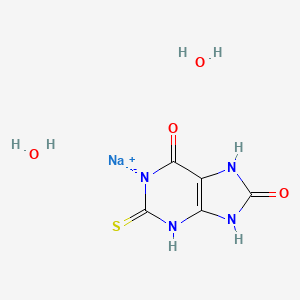

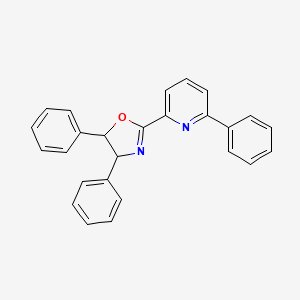
![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)
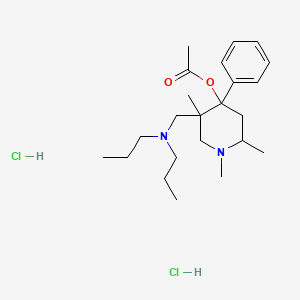

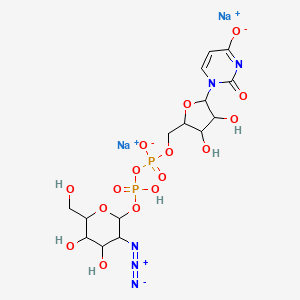
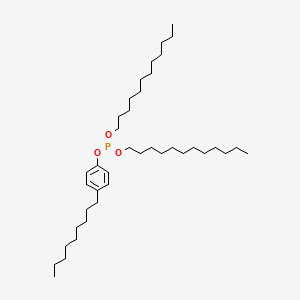
![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
